molecular formula C16H17N3O3S2 B2361724 N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(dimethylsulfamoyl)benzamide CAS No. 896301-53-4

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2361724
CAS No.: 896301-53-4
M. Wt: 363.45
InChI Key: DGHHRYZEGNTAGK-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C16H17N3O3S2 and its molecular weight is 363.45. The purity is usually 95%.
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Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(dimethylsulfamoyl)benzamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring substituted with cyano and dimethyl groups, along with a benzamide moiety. The chemical formula is represented as follows:

PropertyValue
Molecular Formula C16H16N2OS
Molecular Weight 288.37 g/mol
Canonical SMILES CC1=C(SC(=C1C#N)N(C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C)C

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties . Research has shown that compounds with similar structures often demonstrate efficacy against various bacterial strains. For instance, the compound's unique structural features may enhance its ability to disrupt bacterial cell walls or interfere with metabolic pathways critical for bacterial survival .

Anticancer Activity

The compound has also been evaluated for its anticancer potential . In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines, including lung cancer cells (A549, HCC827, and NCI-H358). The mechanism of action may involve the modulation of enzyme activities or interaction with specific cellular receptors, leading to apoptosis in cancer cells .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)
A5496.26 ± 0.33
HCC8276.48 ± 0.11
NCI-H35820.46 ± 8.63

These results suggest that the compound could serve as a lead in developing new anticancer drugs.

Molecular docking studies have provided insights into how this compound interacts with biological targets. It appears to bind effectively to certain enzymes involved in metabolic processes, potentially inhibiting their activity and altering cellular functions. This binding may lead to downstream effects such as cell cycle arrest or apoptosis.

Case Studies

Several case studies have examined the biological activity of structurally related compounds:

  • Study on Benzothiazole Derivatives : Analogous compounds demonstrated significant antitumor activity in both 2D and 3D cell culture systems, indicating that structural modifications can enhance therapeutic efficacy .
  • Antimicrobial Efficacy Studies : Research has shown that compounds similar to this compound exhibit varied antimicrobial activities against Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent .

Properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(dimethylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S2/c1-10-11(2)23-16(14(10)9-17)18-15(20)12-5-7-13(8-6-12)24(21,22)19(3)4/h5-8H,1-4H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHHRYZEGNTAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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